1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol
Description
Properties
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-7-3-9(11-6-10-7)12-4-8(13)5-12/h3,6,8,13H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKDJMQECHICBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthetic Route
| Step | Description | Reagents and Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Preparation of 1-(6-halopyrimidin-4-yl)azetidin-3-ol intermediate | Reaction of 6-halopyrimidine derivative with 3-azetidinol hydrochloride in DMSO, using cuprous iodide as catalyst, L-proline as ligand, and potassium carbonate as base, heated at 90°C overnight under nitrogen | High yields (~84%) reported for analogous pyridinyl systems; conditions adaptable to pyrimidine derivatives |
| 2 | Functional group transformations (e.g., cyanation) | Palladium-catalyzed cyanation with zinc cyanide and Pd catalyst under microwave heating | Moderate yields (~35%) |
| 3 | Conversion to mesylate intermediate | Reaction with methylsulfonyl chloride and triethylamine in dichloromethane at 0°C to room temperature | High yield (~84%) |
| 4 | Nucleophilic substitution with other functionalized moieties | Heating with potassium phosphate and nucleophile in DMF at 90°C overnight | Moderate yields (~34%) |
| 5 | Deprotection and purification | Acidic or reductive conditions to remove protecting groups and isolate final compound | Purification by silica gel chromatography |
This method is adaptable for 1-(6-ethylpyrimidin-4-yl)azetidin-3-ol by selecting appropriate 6-halopyrimidine precursors and controlling reaction conditions accordingly.
Key Notes:
- The use of copper catalysis with L-proline ligand facilitates the coupling of azetidin-3-ol with halogenated heteroaromatics.
- The mesylate intermediate allows further substitution reactions to introduce diverse substituents.
- Purification typically involves silica gel chromatography with petroleum ether/ethyl acetate mixtures.
- Analytical confirmation by LC-MS (mass spectrometry) is standard to verify molecular weight and purity.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Catalyst | Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Copper-Catalyzed Coupling (Patent EP 3 901 146 A1) | 6-halopyrimidine, 3-azetidinol hydrochloride, CuI, L-proline, K2CO3 | CuI with L-proline ligand | 90°C, overnight, nitrogen atmosphere | 34–84% depending on step | Well-established, scalable, versatile for substitutions | Multi-step, requires purification at each step |
| Gold-Catalyzed Oxidative Cyclization (PMC3167741) | Chiral sulfonamide substrate, N-oxide oxidant | BrettPhosAuNTf2 | Room temperature, mild, no acid additive | Up to 85% isolated | High stereoselectivity, mild conditions, avoids toxic intermediates | Requires chiral sulfonamide precursors, catalyst cost |
Research Findings and Notes
- The copper-catalyzed method is widely used for preparing azetidin-3-ol derivatives with heteroaryl substituents, including pyrimidines and pyridines, with good yields and purity.
- The gold-catalyzed oxidative cyclization offers a stereoselective alternative that avoids hazardous diazo compounds, improving safety and enantiomeric purity.
- Analytical techniques such as LC-MS and chiral HPLC are critical for confirming product identity and enantiomeric excess.
- Protective groups such as Boc or MOM are stable under gold-catalyzed conditions, allowing for versatile functional group manipulations.
- The mesylate intermediate in copper-catalyzed routes serves as a versatile handle for nucleophilic substitutions to diversify the azetidine scaffold.
Chemical Reactions Analysis
Types of Reactions
1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the azetidine ring can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Scientific Research Applications
1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol has several notable applications in scientific research:
1. Organic Synthesis
- The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its structural features allow for various chemical reactions, including oxidation, reduction, and substitution.
2. Medicinal Chemistry
- Due to its biological activity, this compound is a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator. It has shown potential in treating diseases where enzyme modulation is beneficial .
3. Material Science
- Research is ongoing into the use of this compound in developing novel polymers and materials with specific properties due to its unique chemical structure.
Case Studies and Research Findings
Research studies have highlighted the biological activities associated with this compound:
- Enzyme Inhibition Studies
-
Antimicrobial Activity
- Similar compounds have been linked to antimicrobial effects; thus, studies are being conducted to evaluate the efficacy of this compound against various pathogens.
- Antitumor Effects
Mechanism of Action
The mechanism of action of 1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol is not fully understood, but it is believed to interact with specific molecular targets due to its structural features. The azetidine ring’s strain and the pyrimidine ring’s electronic properties likely play a role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Structural Analog 1: 1-(6-Nitro-pyridin-3-yl)azetidin-3-ol
Key Differences :
- Aromatic System : The pyrimidine ring in the target compound is replaced with a pyridine ring in this analog. Pyrimidine (two nitrogen atoms) offers distinct electronic and steric properties compared to pyridine (one nitrogen), influencing binding affinity and metabolic stability .
- Substituent: A nitro group (-NO₂) at the 6-position of pyridine replaces the ethyl group (-CH₂CH₃) on pyrimidine. The nitro group is electron-withdrawing, reducing electron density on the aromatic ring, whereas the ethyl group is electron-donating. This difference impacts reactivity and intermolecular interactions .
- Synthesis : Synthesized via nucleophilic substitution between 5-bromo-2-nitropyridine and azetidin-3-ol hydrochloride in DMSO, yielding 29% .
Structural Analog 2: 1-(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol
Key Differences :
- Substituent Complexity : The ethylpyrimidine group is replaced with a benzothiophene-linked ethoxypropyl chain. This introduces a bulky, lipophilic moiety, likely enhancing membrane permeability but reducing aqueous solubility .
- Pharmacological Relevance : This analog is patented in a solid pharmaceutical composition, suggesting optimized bioavailability or stability compared to simpler azetidine derivatives .
Table 2: Pharmacological and Physicochemical Comparison
Hydrogen Bonding and Crystal Packing
The hydroxyl group on azetidin-3-ol is a critical hydrogen-bond donor. In the ethylpyrimidine derivative, this group may form intermolecular bonds with pyrimidine nitrogens or solvent molecules, influencing crystallization behavior. The benzothiophene analog’s ethoxypropyl chain likely disrupts hydrogen-bond networks, favoring amorphous solid forms .
Biological Activity
1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an azetidine ring fused with a pyrimidine moiety, characterized by an ethyl substitution at the 6-position of the pyrimidine ring. Its molecular formula is with a molecular weight of 178.23 g/mol. The structural uniqueness contributes to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent.
Enzyme Inhibition
Research indicates that this compound exhibits promising enzyme inhibitory properties. It has been identified as a potential inhibitor of various enzymes, which may have implications in treating diseases where enzyme modulation is beneficial. The compound's ability to interact with active sites on enzymes suggests that it can inhibit their function through mechanisms such as hydrogen bonding and π-π stacking interactions with biological macromolecules.
Antimicrobial and Antitumor Effects
Compounds structurally similar to this compound have demonstrated antimicrobial and antitumor activities. For instance, derivatives of pyrimidine have been shown to possess significant antibacterial properties against various strains of bacteria, including Gram-positive organisms . Additionally, some studies indicate that similar compounds exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Structure-Activity Relationship (SAR)
The SAR studies of pyrimidine derivatives provide insights into the relationship between chemical structure and biological activity. For example, modifications at specific positions on the pyrimidine ring can significantly alter the compound's potency and selectivity as an enzyme inhibitor or antimicrobial agent.
Table 1: Structure-Activity Relationships of Pyrimidine Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Azetidin-3-yl)-N-methylpyrimidin-2-amine | Methyl substitution at N position | Different pharmacokinetic properties |
| 4-(Azetidin-3-yl)-N-propylpyrimidin-2-amine | Propyl substitution at N position | Variations in solubility |
| 4-(Azetidin-3-yl)-N-butylpyrimidin-2-amine | Butyl substitution at N position | Potentially altered metabolic stability |
The ethyl substitution in this compound distinguishes it from these analogs, influencing its biological activity and pharmacokinetics. Each derivative's unique properties make them suitable for different therapeutic applications, emphasizing the importance of structural variations in drug design.
Case Studies
Several studies have explored the biological activity of pyrimidine derivatives similar to this compound:
- Anti-inflammatory Activity : In vitro assays demonstrated that certain pyrimidine derivatives significantly inhibited COX enzymes, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- Anticancer Properties : A study reported that specific derivatives exhibited cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents .
- Antimicrobial Efficacy : Research found that certain pyrimidine derivatives showed strong inhibitory activity against various bacterial strains, suggesting their potential use as antimicrobial agents .
Q & A
Basic: What are the common synthetic routes for 1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or azetidine ring formation. For example:
- Azetidine Ring Construction : Azetidin-3-ol derivatives are often synthesized via cyclization of β-amino alcohols or through ring-opening of epoxides followed by intramolecular reductive amination .
- Pyrimidine Functionalization : The 6-ethylpyrimidine moiety can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution using palladium catalysts under controlled conditions .
- Final Coupling : The azetidine and pyrimidine subunits are coupled using cross-coupling reactions (e.g., Buchwald-Hartwig amination) or SNAr (nucleophilic aromatic substitution) under inert atmospheres to ensure regioselectivity .
Basic: What experimental techniques are used to characterize this compound?
Methodological Answer:
- X-ray Crystallography : Determines 3D molecular geometry and hydrogen-bonding networks using programs like SHELXL for refinement .
- NMR Spectroscopy : , , and 2D NMR (e.g., COSY, HSQC) confirm connectivity and stereochemistry. For example, azetidine protons resonate at δ 3.5–4.5 ppm, while pyrimidine protons appear as distinct singlets .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, with fragmentation patterns indicating stability of the azetidine-pyrimidine bond .
Advanced: How can hydrogen-bonding patterns in crystalline this compound be analyzed to predict stability?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., , ) into motifs (chains, rings) to identify supramolecular architectures. For example, Etter’s notation (e.g., ) describes dimeric interactions .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond strength. Stronger networks (e.g., bifurcated bonds) increase melting points and reduce hygroscopicity .
Advanced: How should researchers resolve contradictions in crystallographic data for this compound?
Methodological Answer:
- Software Cross-Validation : Compare refinement results from SHELXL with other programs (e.g., OLEX2) to identify systematic errors in hydrogen atom placement or thermal parameters .
- Data Triangulation : Validate crystallographic data with complementary techniques (e.g., PXRD for phase purity, solid-state NMR for local symmetry) .
Advanced: What strategies optimize solubility and stability for in vitro assays?
Methodological Answer:
- Salt Formation : Convert the azetidin-3-ol hydroxyl group to a mesylate or phosphate ester to enhance aqueous solubility .
- Prodrug Design : Introduce labile protecting groups (e.g., acetyl) on the hydroxyl moiety, which hydrolyze under physiological conditions .
- Co-Crystallization : Use co-formers (e.g., succinic acid) to stabilize the crystalline form and mitigate hygroscopicity .
Advanced: How can catalytic efficiency be improved in multi-step syntheses?
Methodological Answer:
- Ligand-Modified Catalysts : Use Pd-Xantphos complexes to enhance coupling yields in pyrimidine functionalization steps .
- Flow Chemistry : Implement continuous-flow reactors for azetidine ring formation, reducing side reactions and improving scalability .
- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading to identify optimal conditions via response surface methodology .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Metabolic Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with assay results .
- Target Validation : Employ CRISPR-Cas9 knockouts or siRNA silencing to confirm the compound’s specificity for its intended molecular target .
Advanced: What computational methods predict intermolecular interactions of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
